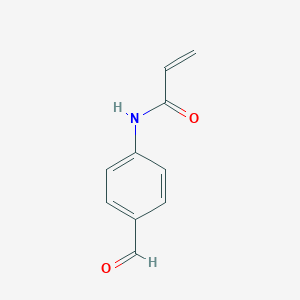

3,4-dichloro-N-(2-chloroethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dichloro-N-(2-chloroethyl)aniline, also known as DCA, is an organic compound that has been studied for its various scientific applications. DCA is a member of the aniline family of compounds, which are aromatic compounds that contain an amine group bound to an aromatic ring. DCA is a colorless and odorless liquid, and it has a melting point of -13.5°C and a boiling point of 198.5°C. DCA is an important intermediate in the synthesis of a variety of organic compounds, and it has been used in a wide range of scientific research applications.

Mechanism of Action

The exact mechanism of action of 3,4-dichloro-N-(2-chloroethyl)aniline is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes, such as glyceraldehyde-3-phosphate dehydrogenase and phosphoglycerate mutase. These enzymes are involved in the glycolysis pathway, which is a metabolic pathway that is essential for the production of energy in cells. By inhibiting the activity of these enzymes, 3,4-dichloro-N-(2-chloroethyl)aniline may be able to reduce the production of energy in cells, which could be beneficial for certain medical applications.

Biochemical and Physiological Effects

The effects of 3,4-dichloro-N-(2-chloroethyl)aniline on biochemical and physiological processes are not yet fully understood. However, some studies have suggested that 3,4-dichloro-N-(2-chloroethyl)aniline may have a beneficial effect on the metabolism of glucose. In particular, 3,4-dichloro-N-(2-chloroethyl)aniline has been shown to inhibit the activity of certain enzymes involved in the glycolysis pathway, which could lead to a decrease in the production of energy in cells. Additionally, 3,4-dichloro-N-(2-chloroethyl)aniline has been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids, which could lead to a decrease in the production of fatty acids in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dichloro-N-(2-chloroethyl)aniline in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, 3,4-dichloro-N-(2-chloroethyl)aniline is relatively inexpensive, which makes it a cost-effective reagent for laboratory experiments. However, there are some limitations to using 3,4-dichloro-N-(2-chloroethyl)aniline in laboratory experiments. For example, 3,4-dichloro-N-(2-chloroethyl)aniline is highly volatile and flammable, which means that it must be handled with care. Additionally, 3,4-dichloro-N-(2-chloroethyl)aniline can be toxic if inhaled or ingested, so it should be handled with appropriate safety precautions.

Future Directions

The potential applications of 3,4-dichloro-N-(2-chloroethyl)aniline in scientific research are still being explored. One possible future direction is to investigate the potential of 3,4-dichloro-N-(2-chloroethyl)aniline as a therapeutic agent. 3,4-dichloro-N-(2-chloroethyl)aniline has been shown to inhibit the activity of certain enzymes involved in the glycolysis pathway, which could lead to a decrease in the production of energy in cells. This could potentially be beneficial for certain medical applications, such as the treatment of diabetes or obesity. Additionally, further research could be conducted to explore the potential of 3,4-dichloro-N-(2-chloroethyl)aniline as a fuel additive, as it has been shown to increase the efficiency of fuel combustion. Finally, further research could be conducted to explore the potential of 3,4-dichloro-N-(2-chloroethyl)aniline in the field of nanotechnology, as it has been shown to be an effective ligand for the synthesis of nanostructures.

Synthesis Methods

3,4-dichloro-N-(2-chloroethyl)aniline can be synthesized in several different ways. One method involves the reaction of 3,4-dichlorobenzonitrile and 2-chloroethanol in the presence of sodium hydroxide. This reaction proceeds via a nucleophilic aromatic substitution mechanism, in which the chlorine atoms on the benzonitrile ring are replaced by the ethanol group. The reaction is typically carried out in an aqueous solution, and the product is isolated via distillation.

Scientific Research Applications

3,4-dichloro-N-(2-chloroethyl)aniline has been studied for its potential applications in various scientific research areas. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. 3,4-dichloro-N-(2-chloroethyl)aniline has also been studied for its potential as a fuel additive, as it has been shown to increase the efficiency of fuel combustion. Additionally, 3,4-dichloro-N-(2-chloroethyl)aniline has been studied for its potential applications in the field of nanotechnology, as it has been shown to be an effective ligand for the synthesis of nanostructures.

properties

IUPAC Name |

3,4-dichloro-N-(2-chloroethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl3N/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5,12H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVRSMHQRMJVLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCCCl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(2-chloroethyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B6611948.png)

![5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B6611983.png)

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B6612011.png)